molecular formula C6H11NO2 B2398270 N-methoxyoxan-4-imine CAS No. 216656-70-1

N-methoxyoxan-4-imine

Cat. No. B2398270
CAS RN: 216656-70-1
M. Wt: 129.159
InChI Key: CFBDDNAROAGTOQ-UHFFFAOYSA-N
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Description

“N-methoxyoxan-4-imine” is a chemical compound with the CAS Number: 216656-70-1 . Its IUPAC name is N-(3,6-dihydro-2H-pyran-4-yl)-O-methylhydroxylamine . The molecular weight of this compound is 129.16 . It is in liquid form .


Synthesis Analysis

The synthesis of imines, such as this compound, typically involves the reaction of aldehydes or ketones with primary or secondary amines . This reaction forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2,7H,3-5H2,1H3 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . This reaction is acid-catalyzed and reversible . The pH for reactions which form imine compounds must be carefully controlled .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 129.16 .

Scientific Research Applications

Peroxidase-Catalyzed Reactions

Peroxidase enzymes have been shown to catalyze O-demethylation reactions, leading to the formation of quinone-imine derivatives from compounds such as 9-methoxyellipticine and N2-methyl-9-methoxyellipticinium acetate. This enzymatic reaction, which results in the direct formation of quinone-imine derivatives along with methanol, opens up novel metabolic pathways for these drugs, especially considering the oxidative demethoxylation step involved. This process exhibits Michaelis-Menten kinetics, suggesting potential applications in drug metabolism and the synthesis of pharmacologically active compounds (Meunier & Meunier, 1985).

Synthesis and Structural Analysis of Imines

Imines serve as versatile pharmacophores with applications across medicinal chemistry. Novel compound imines have been synthesized, demonstrating their potential in pharmaceutical development. Structural analysis through single crystal X-ray diffraction reveals their orthorhombic nature, and computational models suggest applications in enzyme inhibition and drug design. This highlights the therapeutical potential of imines in developing drug-like candidates (Tatlidil et al., 2022).

Anticancer and Photoluminescence Properties

The synthesis and characterization of imine compounds have shown promising anticancer, photoluminescence, and electrochemical properties. These findings indicate the potential of imine derivatives in the development of new therapeutic agents and materials with unique optical properties. For instance, certain imine compounds have demonstrated cytotoxicity against cancer cell lines, suggesting their utility in cancer research and treatment (Ceyhan et al., 2015).

Neuroprotective Effects of Imines

Research on imine derivatives of oxyresveratrol has revealed their potential in offering neuroprotective effects against oxidative stress-induced cell death. This suggests the application of such compounds in developing treatments for neurological conditions characterized by oxidative damage. The regulation of heme oxygenase-1 expression and the activation of nuclear factor E2-related factor 2 by these compounds highlight their therapeutic potential in neuroprotection (Hur et al., 2013).

Mechanism of Action

Target of Action

N-methoxyoxan-4-imine is a type of imine . Imines are known to target the electrophilic carbon atom of aldehydes and ketones . The primary targets of this compound are therefore likely to be these carbonyl compounds.

Mode of Action

The mode of action of this compound involves its interaction with its targets, the carbonyl compounds. The nitrogen atom in the imine acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl compounds . This results in the replacement of the C=O double bond with a C=N double bond, forming an iminium .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving carbonyl compounds. The transformation of carbonyl compounds to iminiums can have significant downstream effects, altering the course of various biochemical reactions . .

Pharmacokinetics

Its molecular weight of 12916 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of this compound’s action is the formation of iminiums from carbonyl compounds . This can have various molecular and cellular effects, depending on the specific carbonyl compounds involved and the context of the biochemical pathways in which they participate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the chemistry of imines . Additionally, the compound’s stability and efficacy may be affected by storage and shipping temperatures

Safety and Hazards

The safety information for N-methoxyoxan-4-imine can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical with appropriate safety measures.

Future Directions

The field of imine chemistry, including compounds like N-methoxyoxan-4-imine, is a topic of intense research . Future directions include the development of new synthesis strategies, the discovery and structural characterization of stereoselective imine reductase enzymes, and the application of these enzymes in multi-enzyme cascades .

Relevant Papers There are several peer-reviewed papers and technical documents related to this compound available for further reading . These papers can provide more detailed information and context about the compound and its applications.

Biochemical Analysis

Biochemical Properties

N-methoxyoxan-4-imine is an imine, a class of compounds that are formed through the addition of a primary amine to an aldehyde or ketone .

Cellular Effects

For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA . As an imine, this compound is formed through a reaction that involves the elimination of water, which is acid-catalyzed and reversible . The detailed mechanism of how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be fully understood.

Temporal Effects in Laboratory Settings

For instance, they can influence the stability and degradation of compounds, as well as long-term effects on cellular function

Dosage Effects in Animal Models

For instance, they can influence threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

For instance, they can influence the activities of enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

For instance, they can influence the activities of transporters or binding proteins, as well as effects on localization or accumulation

Subcellular Localization

For instance, they can influence the activities of targeting signals or post-translational modifications that direct compounds to specific compartments or organelles

properties

IUPAC Name

N-methoxyoxan-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-8-7-6-2-4-9-5-3-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBDDNAROAGTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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